4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is notable for its unique structure, which combines a pyrazole ring with a quinoline moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method is the Friedländer condensation, which involves the reaction of an amino-substituted ketone with a suitable aldehyde under acidic or basic conditions. Another approach is the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various dihydro derivatives.
Scientific Research Applications
4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]quinoline: A closely related compound with similar structural features but lacking the amino and phenyl substitutions.
4-amino-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one: Another derivative with a single phenyl group.
Uniqueness
4-amino-1,7-diphenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its dual phenyl substitutions, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-amino-1,7-diphenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C22H18N4O/c23-21-17-13-24-26(16-9-5-2-6-10-16)22(17)25-18-11-15(12-19(27)20(18)21)14-7-3-1-4-8-14/h1-10,13,15H,11-12H2,(H2,23,25) |
InChI Key |
LSOASNOSLVFJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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